molecular formula C16H15N5O3 B2440584 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034423-27-1

3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2440584
CAS No.: 2034423-27-1
M. Wt: 325.328
InChI Key: STLNFRRCOJWFFT-UHFFFAOYSA-N
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Description

3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities

Mechanism of Action

Target of Action

The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . Glycine is an important neurotransmitter in the central nervous system and plays a key role in various physiological processes, including the modulation of NMDA receptor function .

Mode of Action

This compound acts as a GlyT1 inhibitor . By inhibiting the function of GlyT1, it increases the concentration of glycine in the synaptic cleft . This can enhance the activation of NMDA receptors, which are involved in various cognitive processes .

Biochemical Pathways

The inhibition of GlyT1 by this compound affects the glycinergic neurotransmission pathway . Increased glycine concentrations can enhance the activation of NMDA receptors, which are involved in various cognitive processes . This can potentially lead to improvements in cognitive function, making GlyT1 inhibitors a promising strategy for the treatment of cognitive impairments in conditions such as schizophrenia .

Pharmacokinetics

The optimization of blood-brain barrier penetration is often a key consideration in the development of glyt1 inhibitors . This suggests that the compound may have suitable ADME properties for central nervous system targets.

Result of Action

The inhibition of GlyT1 and the subsequent increase in synaptic glycine concentrations can enhance the activation of NMDA receptors . This can potentially lead to improvements in cognitive function . In fact, some studies have shown that GlyT1 inhibitors can inhibit hyperlocomotion induced by acute treatment of phencyclidine, and improve impaired negative and cognitive symptoms in chronic phencyclidine-induced mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then subjected to further reactions to introduce the isoxazole and piperidine moieties . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to optimize yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one apart is its combination of structural elements, which confer unique chemical properties and biological activities.

Properties

IUPAC Name

3-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c22-15-12-2-1-6-17-14(12)18-10-21(15)11-4-8-20(9-5-11)16(23)13-3-7-19-24-13/h1-3,6-7,10-11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNFRRCOJWFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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